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molecular formula C11H12ClN3 B8569834 3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

Cat. No. B8569834
M. Wt: 221.68 g/mol
InChI Key: FOSOEMUSRFWQPN-UHFFFAOYSA-N
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Patent
US08124610B2

Procedure details

A solution of 4-(4-chloro-phenyl)-3-oxo-butyronitrile (200 mg, 1 mmol, 1.0 equiv) and N-methylhydrazine (153 mg, 3.32 mmol, 3.2 equiv) in 4 mL of ethanol was heated at 100° C. in a sealed tube. After 4 d, the reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was purified via automated flash chromatography (40 g SiO2, gradient from hexanes to ethyl acetate) to afford the product as a yellow solid (188 mg, 80%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=O)[CH2:10][C:11]#[N:12])=[CH:4][CH:3]=1.[CH3:14][NH:15][NH2:16]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:10]=[C:11]([NH2:12])[N:15]([CH3:14])[N:16]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(CC#N)=O
Name
N-methylhydrazine
Quantity
153 mg
Type
reactant
Smiles
CNN
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=CC=C(CC2=NN(C(=C2)N)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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